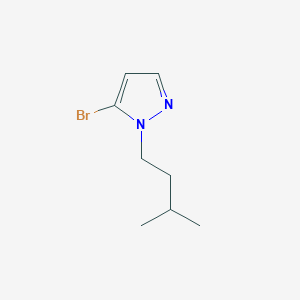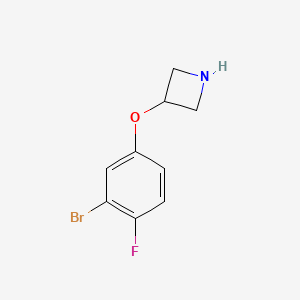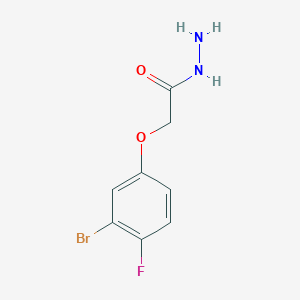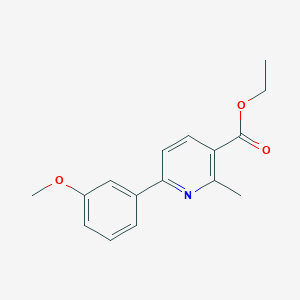
Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate typically involves the reaction of 5-amino-3-methylpyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like Boc (tert-butoxycarbonyl) is common in industrial settings to protect the amino group during synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Strong acids like TFA are used to remove the Boc group.
Major Products:
Substitution Reactions: The major products are substituted pyridine derivatives.
Deprotection Reactions: The major product is the free amine.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate is used as a building block in the synthesis of more complex molecules. It serves as a protected form of 5-amino-3-methylpyridine, allowing for selective reactions at other functional groups .
Biology and Medicine: In biological and medicinal research, this compound is used in the synthesis of pharmaceuticals and bioactive molecules. Its ability to protect the amino group makes it valuable in peptide synthesis and drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate involves the protection of the amino group through the formation of a carbamate linkage. This protection prevents unwanted reactions at the amino group during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparación Con Compuestos Similares
- Tert-butyl N-(3-aminophenyl)carbamate
- Tert-butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness: Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate is unique due to its specific substitution pattern on the pyridine ring. This substitution pattern imparts distinct reactivity and properties compared to other similar compounds .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industry. Its unique structure and reactivity make it a valuable tool in various fields of study.
Propiedades
IUPAC Name |
tert-butyl N-(5-amino-3-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7-5-8(12)6-13-9(7)14-10(15)16-11(2,3)4/h5-6H,12H2,1-4H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVGWAIMLFOFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(3-Bromo-4-fluorophenoxy)methyl]pyrrolidine](/img/structure/B7974807.png)


![N-[(4-methoxyphenyl)methyl]-5-methyl-4-nitropyridin-2-amine](/img/structure/B7974820.png)
![3-[(Oxan-4-yl)methoxy]pyridine](/img/structure/B7974824.png)


